3-(methoxymethyl)-3-methylmorpholine
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Overview
Description
3-(Methoxymethyl)-3-methylmorpholine is an organic compound belonging to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of both methoxymethyl and methyl groups on the morpholine ring enhances its chemical reactivity and potential utility in various fields.
Mechanism of Action
Target of Action
The primary target of 3-(methoxymethyl)-3-methylmorpholine is the steroidogenesis system, specifically the enzyme system cholesterol hydroxylase/C20-C22 lyase (CH/L) of mammalian steroidogenesis . This system plays a crucial role in the production of life-important steroid hormones, such as pregnenolone and progesterone, which regulate essential vital functions in mammals .
Mode of Action
This compound interacts with its targets by serving as a bioconversion substrate. When applied as such, the corresponding 3-ethers of pregnenolone and dehydroepiandrosterone (DHEA) are identified as major metabolites . This suggests that the compound undergoes a transformation process, interacting with the target enzymes to produce these metabolites.
Biochemical Pathways
The affected biochemical pathway involves the conversion of cholesterol and phytosterol to form progesterone among the metabolites . The use of this compound as a substrate and the optimization of the conditions for its bioconversion ensure the selective production of pregnenolone from cholesterol . This opens the prospects for the generation of new microbial biocatalysts capable of effectively producing value-added steroid hormones .
Pharmacokinetics
The compound’s bioavailability is suggested by its ability to serve as a bioconversion substrate and produce significant quantities of pregnenolone and dhea .
Result of Action
The result of the action of this compound is the production of 3-ethers of pregnenolone and DHEA . Under optimized conditions, the recombinant strain produced 85.2 ± 4.7 mol % 3-methoxymethyl-pregnenolone within 48 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-3-methylmorpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the desired product. The general reaction scheme is as follows:
Formation of Intermediate: Morpholine reacts with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl intermediate.
Methylation: The intermediate is then treated with methanol and an acid catalyst to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and suitable catalysts.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-(Hydroxymethyl)-3-methylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)-3-methylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methylmorpholine: Lacks the methoxymethyl group, resulting in different chemical reactivity and applications.
3-(Hydroxymethyl)-3-methylmorpholine: Similar structure but with a hydroxymethyl group instead of methoxymethyl, affecting its chemical properties and reactivity.
Uniqueness
3-(Methoxymethyl)-3-methylmorpholine is unique due to the presence of both methoxymethyl and methyl groups on the morpholine ring
Properties
IUPAC Name |
3-(methoxymethyl)-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(5-9-2)6-10-4-3-8-7/h8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTSZXIAVAGCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777838-33-2 |
Source
|
Record name | 3-(methoxymethyl)-3-methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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